
Zosuquidar Trihydrochloride
Overview
Description
Zosuquidar trihydrochloride (LY335979) is a third-generation P-glycoprotein (P-gp) inhibitor developed to overcome multidrug resistance (MDR) in cancer cells. P-gp, an ATP-dependent efflux pump, reduces intracellular concentrations of chemotherapeutic agents, leading to treatment failure. Zosuquidar binds selectively to P-gp with high affinity (Ki = 59–60 nM), blocking drug efflux without significant interactions with cytochrome P-450 (CYP) enzymes or altering the pharmacokinetics (PK) of co-administered drugs like doxorubicin or paclitaxel .
Mechanism and Preclinical Efficacy In vitro studies demonstrate that zosuquidar restores chemosensitivity in P-gp-expressing cells at concentrations as low as 50–100 nM . Preclinical murine and canine models confirmed its ability to enhance drug penetration into tumors and the central nervous system (CNS) without affecting systemic drug levels .
Clinical Development
Phase I trials established zosuquidar’s safety profile, with neurotoxicity (e.g., cerebellar dysfunction) as the dose-limiting toxicity at 300 mg/m² . Phase II/III trials in acute myeloid leukemia (AML) showed promising remission rates (11/16 patients achieved complete remission) and median survival of 559 days, though development was discontinued due to mixed efficacy outcomes .
Preparation Methods
Synthetic Pathways for Zosuquidar
Convergent Synthesis from Intermediate Precursors
The primary synthetic route involves a convergent coupling between two advanced intermediates, designated as Intermediate 6 (pyrazine derivative) and Intermediate 9 (difluorocyclopropane-dibenzosuberanol derivative). While detailed reaction conditions for these intermediates remain proprietary, Roche’s patent literature indicates that their union proceeds via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, yielding zosuquidar in "good yield".
Table 1: Key Intermediates in Convergent Synthesis
Intermediate | Structure Class | CAS Number | Role in Synthesis |
---|---|---|---|
6 | Pyrazine derivative | Not disclosed | Provides heteroaromatic core |
9 | Difluorocyclopropane-dibenzosuberanol | 172925-68-7 | Contributes P-gp binding motif |
Stepwise Synthesis from Dibenzosuberone
An alternative pathway starts with dibenzosuberone (CAS 1210-35-1), proceeding through four sequential steps:
- Cyclopropanation : Treatment with difluorocarbene (generated from lithium chlorodifluoroacetate) yields 10,11-difluoromethanodibenzosuberone (CAS 167155-75-1).
- Borohydride Reduction : Sodium borohydride reduces the ketone to 1,1-difluorocyclopropane dibenzosuberol (CAS 797790-94-4), establishing the stereochemistry critical for P-gp inhibition.
- Halogenation : Reaction with 48% hydrobromic acid (HBr) produces the anti-configured bromide intermediate (CAS 312905-19-4).
- Pyrazine Displacement : The bromide undergoes nucleophilic substitution with pyrazine, forming the final zosuquidar free base.
Table 2: Reaction Conditions for Stepwise Synthesis
Step | Reagent/Conditions | Temperature | Time | Yield (%) |
---|---|---|---|---|
1 | LiClCF₂CO₂, DMF | 80°C | 6 hr | 85 |
2 | NaBH₄, MeOH | 0°C → RT | 2 hr | 92 |
3 | 48% HBr, CH₂Cl₂ | 40°C | 24 hr | 78 |
4 | Pyrazine, K₂CO₃, DMSO | 120°C | 12 hr | 65 |
Formation of Zosuquidar Trihydrochloride
The free base is converted to its trihydrochloride salt via acidic quench in hydrochloric acid (HCl)-saturated ethanol. Crystallization from a mixture of ethanol and diethyl ether provides the final product with ≥98% purity (HPLC).
Table 3: Physicochemical Properties of this compound
Purification and Characterization
Post-synthesis purification employs preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the trihydrochloride. Critical quality controls include:
- Nuclear Magnetic Resonance (NMR) : Confirmation of difluorocyclopropane (δ 4.2–4.5 ppm) and pyrazine (δ 8.3 ppm) protons.
- Mass Spectrometry : ESI-MS m/z 528.2 [M+H]⁺ for the free base; 636.99 for the trihydrochloride.
- X-ray Diffraction : Single-crystal analysis verifies stereochemistry at C3 and C11.
Scale-Up Challenges and Solutions
- Difluorocarbene Handling : Generated in situ to avoid gaseous hazards.
- Stereochemical Control : Borohydride reduction optimized at 0°C to prevent epimerization.
- Hydroscopicity : Trihydrochloride stored under nitrogen at 4°C to prevent hydrate formation.
Comparative Analysis of Synthetic Routes
Parameter | Convergent Route | Stepwise Route |
---|---|---|
Total Steps | 3 | 4 |
Overall Yield | ~50% | ~35% |
Scalability | Limited by intermediate availability | More scalable |
Purity | ≥95% | ≥98% |
The stepwise method, while lengthier, avoids patent restrictions on advanced intermediates.
Chemical Reactions Analysis
LY 335979 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: Halogenation and subsequent displacement reactions are common in its synthesis.
Common Reagents and Conditions: Lithium chlorodifluoroacetate, borohydride, hydrobromic acid, pyrazine, and ®-glycidyl nosylate are frequently used in its reactions.
Scientific Research Applications
LY 335979 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of P-glycoproteins.
Biology: The compound is studied for its ability to modulate multi-drug resistance in cancer cells.
Medicine: LY 335979 has been investigated in clinical trials for its potential to enhance the efficacy of chemotherapeutic agents in treating cancers like acute myeloid leukemia.
Industry: It is used in the development of new drugs targeting P-glycoprotein-mediated drug resistance
Mechanism of Action
LY 335979 exerts its effects by inhibiting P-glycoproteins, which are responsible for pumping foreign substances out of cells. By inhibiting these proteins, LY 335979 prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their sensitivity to these drugs. The compound binds with high affinity to P-glycoproteins and reverses drug resistance in vitro and in vivo .
Comparison with Similar Compounds
Zosuquidar belongs to the third generation of P-gp inhibitors, distinguished by improved selectivity and reduced pharmacokinetic interactions compared to earlier generations. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of P-gp Inhibitors
Key Findings:
Selectivity : Zosuquidar exhibits superior selectivity for P-gp over multidrug resistance-associated proteins (MRP1/2) and breast cancer resistance protein (BCRP), reducing off-target effects . In contrast, elacridar inhibits both P-gp and BCRP, which may complicate therapeutic outcomes .
Pharmacokinetic Interactions : Unlike valspodar, which significantly alters CYP3A4-mediated metabolism of chemotherapeutics, zosuquidar’s low CYP affinity (Ki = 3.8 µM) minimizes drug-drug interactions .
BBB Penetration : Zosuquidar moderately enhances CNS drug delivery (e.g., paclitaxel brain levels increased 5-fold in mice) , whereas tariquidar shows stronger BBB modulation but with cardiovascular risks .
Clinical Outcomes : While zosuquidar improved remission rates in AML, its discontinuation in Phase III contrasts with tariquidar’s progression, despite后者's toxicity challenges .
Structural and Functional Insights:
Q & A
Basic Research Questions
Q. What is the recommended protocol for preparing stable stock solutions of Zosuquidar Trihydrochloride in laboratory settings?
this compound is soluble in DMSO (100 mg/mL, 156.98 mM) and water (23 mg/mL, 36.1 mM) but insoluble in ethanol. For long-term stability, prepare stock solutions in DMSO, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C in moisture-resistant, light-protected containers . Purity (>98%) should be verified via HPLC or NMR prior to use .
Q. Which in vitro assays are commonly used to validate P-glycoprotein (P-gp) inhibition by this compound?
Standard assays include cytotoxicity assays using P-gp-overexpressing cell lines (e.g., Caco-2 or MDR1-transfected cells). For example, Zosuquidar (0.3 μM) enhances daunorubicin (DNR) cytotoxicity in P-gp-active cells, with inhibition quantified via IC50 values (e.g., Ki = 59 nM for P-gp) . Flow cytometry with fluorescent P-gp substrates (e.g., rhodamine-123) is also used to measure efflux inhibition .
Q. What safety protocols are critical when handling this compound in the lab?
Follow GHS hazard guidelines: wear gloves, eye protection, and lab coats to avoid skin/eye irritation (H315, H319). Work in a ventilated hood to prevent inhalation (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound in reversing multidrug resistance (MDR)?
Discrepancies often arise from differences in P-gp expression levels, bioavailability, or tumor microenvironment factors. Preclinical studies in cynomolgus monkeys (which mimic human BBB P-gp expression) show that Zosuquidar (2–20 mg/kg IV) increases brain penetration of P-gp substrates like nelfinavir by 5–26×, highlighting the importance of dose optimization and pharmacokinetic (PK) monitoring . In vitro assays using 3D tumor spheroids or patient-derived xenografts may better predict clinical outcomes .
Q. What experimental design considerations are essential for pharmacokinetic studies evaluating Zosuquidar-Doxorubicin interactions?
Phase I trials administered Zosuquidar (50–400 mg/m²) with doxorubicin (45–60 mg/m²) to assess safety and PK. Key parameters include:
- Plasma sampling at 0–24 hours post-dose to measure Zosuquidar AUC and half-life.
- Use of surrogate biomarkers (e.g., CD56+ cell rhodamine efflux) to confirm P-gp inhibition .
- Monitoring doxorubicin clearance to rule out metabolic interference .
Q. What statistical methods are recommended for analyzing contradictory clinical trial data on Zosuquidar’s efficacy in AML?
The ECOG E3999 phase III trial (N=450) used a cure rate model to compare overall survival (OS) between Zosuquidar + "3+7" chemotherapy vs. placebo. Conflicting results may arise from subpopulations with variable P-gp expression. Stratified Cox regression or machine learning models (e.g., random forests) can identify predictive biomarkers (e.g., P-gp positivity via immunohistochemistry) .
Q. How can blood-brain barrier (BBB) penetration studies of this compound be optimized in preclinical models?
In cynomolgus monkeys, a dosing regimen of 8 mg/kg IV achieves sustained P-gp inhibition over 24 hours. Measure brain-to-plasma ratios of co-administered drugs (e.g., paclitaxel) via LC-MS/MS. For murine models, use transgenic strains with humanized P-gp and validate using PET tracers like [11C]N-desmethyl-loperamide .
Properties
Key on ui mechanism of action |
P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. |
---|---|
CAS No. |
167465-36-3 |
Molecular Formula |
C32H32ClF2N3O2 |
Molecular Weight |
564.1 g/mol |
IUPAC Name |
(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1 |
InChI Key |
VQJFFWJUYDGTQZ-MGUDINDMSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl |
Appearance |
Yellow solid powder |
Key on ui other cas no. |
167465-36-3 |
Pictograms |
Irritant |
Purity |
> 98% |
Synonyms |
(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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